1,7-Diphenyl-4,6-heptadien-3-one

Antibacterial Helicobacter pylori Natural Product

Procure 1,7-Diphenyl-4,6-heptadien-3-one (Alnustone) for reproducible pharmacology. This non-phenolic diarylheptanoid, first isolated from Alnus pendula, features a (4E,6E)-conjugated dienone system essential for its potency. Validated anti-H. pylori activity (MIC 1.25 μg/mL), established LC-MS/MS ADME parameters, and demonstrated in vivo MASH efficacy make it a unique research tool. Insist on the precise stereoisomer; minor structural changes abolish activity.

Molecular Formula C19H18O
Molecular Weight 262.3 g/mol
Cat. No. B12429345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diphenyl-4,6-heptadien-3-one
Molecular FormulaC19H18O
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2
InChIInChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2
InChIKeyOWMJDOUOHDOUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Diphenyl-4,6-heptadien-3-one (Alnustone) Technical Baseline and Procurement Overview


1,7-Diphenyl-4,6-heptadien-3-one, commonly referred to as Alnustone, is a non-phenolic linear diarylheptanoid natural product (C19H18O, MW 262.35) first isolated from the male flower of Alnus pendula [1]. It is characterized by a distinct (4E,6E)-conjugated dienone system linking two unsubstituted phenyl rings [1]. This compound is commercially available as a reference standard with typical purity ≥95.0% (HPLC) and is widely utilized in pharmacological research for its anti-inflammatory, antibacterial, and anti-cancer properties .

Why 1,7-Diphenyl-4,6-heptadien-3-one Cannot Be Substituted by Generic Diarylheptanoids or Curcumin Analogs


1,7-Diphenyl-4,6-heptadien-3-one (Alnustone) cannot be readily substituted by other diarylheptanoids due to critical structural features that dictate its biological activity. Unlike phenolic analogs such as curcumin, Alnustone is non-phenolic, which influences its metabolic stability and pharmacokinetic profile [1]. Furthermore, the specific (4E,6E)-conjugated dienone arrangement and the position of the ketone group at C-3 are essential for its interaction with molecular targets [2]. Studies have demonstrated that semi-synthetic derivatives of structurally similar compounds fail to match the potency of the natural product, underscoring that minor structural modifications lead to significant loss of activity [2]. Therefore, procurement of the precise stereoisomer is non-negotiable for reproducible experimental outcomes.

Quantitative Evidence Guide for Selecting 1,7-Diphenyl-4,6-heptadien-3-one Over Comparators


Antibacterial Potency: 1,7-Diphenyl-4,6-heptadien-3-one Exhibits Superior MIC Against H. pylori Compared to Co-Occurring Compounds

In a comparative study of compounds isolated from Alpinia katsumadai, 1,7-diphenyl-4,6-heptadien-3-one demonstrated a minimal inhibitory concentration (MIC) of 1.25 μg/mL against Helicobacter pylori, which is significantly more potent than cardamomin (MIC: 2.56 mg/mL) and pinocembrin (MIC: 0.32 mg/mL) [1]. This indicates a 2,048-fold and 256-fold higher potency compared to cardamomin and pinocembrin, respectively, on a per-weight basis.

Antibacterial Helicobacter pylori Natural Product

Pharmacokinetic Profile: Defined In Vivo Exposure Parameters for 1,7-Diphenyl-4,6-heptadien-3-one in Rats

Following a single intravenous dose of 5 mg/kg in rats, 1,7-diphenyl-4,6-heptadien-3-one exhibited a peak plasma concentration (Cmax) of 7066.36 ± 820.62 ng/mL and an area under the curve (AUC0–t) of 6009.79 ± 567.30 ng/mL∙h [1]. The study also established a validated LC-MS/MS quantification method with a linear range of 1–2000 ng/mL [1].

Pharmacokinetics ADME In Vivo

Hepatoprotective Efficacy: 1,7-Diphenyl-4,6-heptadien-3-one Significantly Reduces Serum ALT and AST in a Murine MASH Model

In an AMLN-induced MASH mouse model, intraperitoneal administration of 1,7-diphenyl-4,6-heptadien-3-one for two weeks resulted in a statistically significant reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to vehicle-treated controls [1]. Quantitative histological analysis further confirmed significant decreases in hepatic steatosis (Oil Red O staining area) and fibrosis (Sirius red staining area) [1].

Hepatoprotective MASH Liver Disease

Anti-Cancer Mechanism: 1,7-Diphenyl-4,6-heptadien-3-one Induces G0/G1 Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells

In colorectal cancer (CRC) cell lines, treatment with 1,7-diphenyl-4,6-heptadien-3-one led to a marked reduction in cell viability and colony-forming ability [1]. Mechanistically, the compound induced G0/G1 cell cycle arrest by downregulating cyclin D1-CDK4 and promoted apoptosis via mitochondrial depolarization [1]. In an in vivo lung metastasis model, oral administration significantly reduced the number of metastasized tumor nodules [1].

Anti-cancer Colorectal Cancer Cell Cycle

Validated Application Scenarios for 1,7-Diphenyl-4,6-heptadien-3-one in Scientific Research


Helicobacter pylori Infection Research: Potent Antibacterial Tool Compound

Researchers investigating novel treatments for H. pylori infection should utilize 1,7-diphenyl-4,6-heptadien-3-one due to its exceptionally low MIC of 1.25 μg/mL against this pathogen [1]. Its potency, which is orders of magnitude greater than co-occurring compounds like cardamomin and pinocembrin, makes it a superior choice for in vitro screening and mechanistic studies aimed at developing new anti-H. pylori therapies [1].

Preclinical Pharmacokinetic and ADME Studies: A Defined In Vivo Probe

1,7-Diphenyl-4,6-heptadien-3-one is an ideal candidate for preclinical ADME studies due to the availability of a robust, validated LC-MS/MS quantification method and established pharmacokinetic parameters in rats [2]. Researchers can leverage the known Cmax and AUC values to design experiments that accurately reflect achievable in vivo concentrations, thereby bridging the gap between in vitro potency and in vivo efficacy [2].

Metabolic Liver Disease Research: Validated In Vivo Model for MASH

For studies focused on metabolic dysfunction-associated steatohepatitis (MASH), 1,7-diphenyl-4,6-heptadien-3-one offers a validated tool with demonstrated in vivo efficacy [3]. Its ability to significantly reduce key disease markers—serum ALT, AST, hepatic steatosis, and fibrosis—in an AMLN-induced mouse model provides a solid foundation for investigating its therapeutic potential and underlying mechanisms in liver disease [3].

Colorectal Cancer Metastasis Research: Mechanistic Tool for Cell Cycle and Apoptosis

Researchers exploring the mechanisms of colorectal cancer proliferation and metastasis should consider 1,7-diphenyl-4,6-heptadien-3-one for its specific effects on cell cycle arrest (G0/G1 phase) and apoptosis induction [4]. Its proven ability to reduce lung metastasis in an animal model further validates its utility in advanced preclinical oncology studies, offering a compound with a clear and documented mechanism of action [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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